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molecular formula C8H5F2NO B1390612 3,6-Difluoro-2-methoxybenzonitrile CAS No. 1010413-52-1

3,6-Difluoro-2-methoxybenzonitrile

Cat. No. B1390612
M. Wt: 169.13 g/mol
InChI Key: JGLUUECGMAVKGG-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

A mixture of 3,6-difluoro-2-methyloxybenzonitrile (for a preparation see Intermediate 55) (30 g, 184 mmol) in ethanol (300 mL) was reacted with Hydrazine Monohydrate (Alfa, 89 mL, 1.84 mol, 10 equiv.). The resulting mixture was heated at reflux overnight then allowed to cool to room temperature. Silica was added to the mixture which was then evaporated to dryness. The pre-absorbed crude reaction mixture was then purified by chromatography eluting with petrol up to EtOAc (10% steps, 500 mL per step) to give the title compound (8.4 g, 25%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](OC)=[C:4]([C:7](F)=[CH:8][CH:9]=1)[C:5]#[N:6].[OH2:13].[NH2:14][NH2:15].[CH2:16](O)C>>[F:1][C:2]1[C:3]([O:13][CH3:16])=[C:4]2[C:7](=[CH:8][CH:9]=1)[NH:15][N:14]=[C:5]2[NH2:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C#N)C(=CC1)F)OC
Step Two
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
89 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Silica was added to the mixture which
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The pre-absorbed crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was then purified by chromatography
WASH
Type
WASH
Details
eluting with petrol up to EtOAc (10% steps, 500 mL per step)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C(=NNC2=CC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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